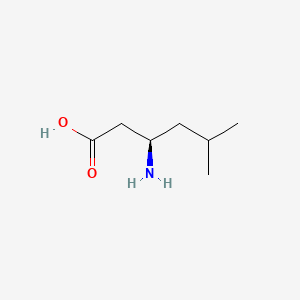

(R)-3-氨基-5-甲基己酸

描述

(R)-3-Amino-5-methyl-hexanoic acid is a chiral compound that is of interest in the field of medicinal chemistry and asymmetric synthesis. While the provided papers do not directly discuss (R)-3-Amino-5-methyl-hexanoic acid, they do provide insights into related compounds and methodologies that could be relevant for its analysis. For instance, the synthesis of similar chiral amino acids and the importance of stereochemistry in biological systems are highlighted .

Synthesis Analysis

The synthesis of chiral amino acids, such as (R)-3-Amino-5-methyl-hexanoic acid, often involves the use of chiral auxiliaries or asymmetric catalysis to achieve the desired stereochemistry. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is reported using (-)-8-phenylmenthol as a chiral auxiliary and potassium fluoride as a mild base to increase diastereoselectivity . Similarly, the synthesis of (R)- and (S)-3-methylheptanoic acids from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone demonstrates the versatility of methods available for the synthesis of chiral 3-methyl alkanoic acids . These methods could potentially be adapted for the synthesis of (R)-3-Amino-5-methyl-hexanoic acid.

Molecular Structure Analysis

The molecular structure of chiral amino acids is crucial for their biological activity. Techniques such as FT-IR, NMR, and X-ray diffraction are commonly used to confirm the structure of synthesized compounds . For instance, the molecular structure, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were analyzed using various computational methods, which could be similarly applied to (R)-3-Amino-5-methyl-hexanoic acid to understand its electronic properties and reactivity .

Chemical Reactions Analysis

The reactivity of chiral amino acids can be influenced by their stereochemistry. The stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by (R)-(--)-4-aminohex-5-ynoic acid, an analogue of 4-aminobutyric acid, is an example of how the configuration of a chiral center can affect a compound's biological activity . This kind of stereospecific interaction could be relevant when considering the chemical reactions and potential biological roles of (R)-3-Amino-5-methyl-hexanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and acidity, are determined by its molecular structure. The synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, a key intermediate for a neurodegenerative disease agent, involved an asymmetric hydrogenation that highlights the importance of stereochemistry in defining the properties of the molecule . Understanding these properties is essential for the development of pharmaceutical agents and could be applied to the study of (R)-3-Amino-5-methyl-hexanoic acid.

科学研究应用

合成与化学性质

- 简便合成:(R)-3-氨基-5-甲基己酸及其衍生物是合成复杂分子的关键成分。例如,氨基酸 (2S,3R)-3-氨基-2-羟基-5-甲基己酸 (AHMHA) 已被立体选择性地制备,用于天然产物合成 (Ishibuchi 等,1992)。

- 对映选择性合成:该化合物已用于对映选择性合成工艺中,例如生产 (R)-3-羟基-3-甲基-5-己酸对甲苯甲酯,这是天然产物如牛磺海绵素 A 全合成中的关键中间体 (Fujino & Sugai, 2008)。

药理学研究

- 代谢型兴奋性氨基酸激动剂:某些衍生物,如 2-氨基-4-(3-羟基-5-甲基异恶唑-4-基)丁酸,已被确定为代谢型兴奋性氨基酸受体的特异性和强效激动剂,可用于药理学研究 (Bräuner‐Osborne 等,1996)。

- 缓蚀剂:源自赖氨酸(氨基酸)和醛类的席夫碱,包括 (R)-3-氨基-5-甲基己酸的衍生物,已显示出作为低碳钢缓蚀剂的潜力,突出了其工业应用 (Gupta 等,2016)。

医学影像和诊断应用

- 放射性标记和成像:(R)-3-氨基-5-甲基己酸的衍生物已合成并用于放射性标记,以作为成像脑肿瘤的潜在 PET 放射性配体。这突出了其在诊断成像和癌症研究中的应用 (Yu 等,2010)。

生物合成途径和工业应用

- 己酸生产:在生物合成研究中,已构建了酵母中的途径以生产己酸,这是一种工业上重要的化合物,使用包括 (R)-3-氨基-5-甲基己酸衍生物在内的基因组合 (Cheon 等,2014)。

安全和危害

This involves studying the compound’s toxicity and environmental impact. It could also involve looking at safety measures needed when handling the compound.

未来方向

This involves looking at areas where further research could be beneficial. This could include potential applications of the compound, or new reactions that it could be used in.

属性

IUPAC Name |

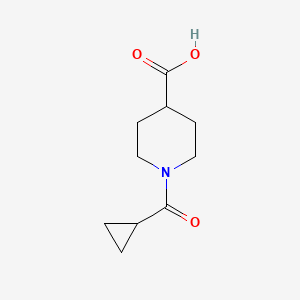

(3R)-3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426163 | |

| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-5-methyl-hexanoic acid | |

CAS RN |

91298-67-8 | |

| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91298-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)